1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carboxylic acid group. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-bromo-4-methylbenzaldehyde.
Formation of Pyrrole Ring: The aldehyde undergoes a condensation reaction with an appropriate amine to form the pyrrole ring.
Carboxylation: The resulting pyrrole derivative is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid can be compared with similar compounds such as:
2-Bromo-4-methylphenylacetic acid: Similar in structure but lacks the pyrrole ring.
2-Bromo-4-methylpropiophenone: Contains a ketone group instead of a carboxylic acid.
4-Bromo-2-chloroanilinoacetic acid: Contains additional chlorine and aniline groups.
The uniqueness of this compound lies in its combination of a brominated phenyl ring with a pyrrole and carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACJVVNACGWDCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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